molecular formula C9H16N2 B115319 1,4-Diisopropyl-1H-imidazole CAS No. 154385-48-5

1,4-Diisopropyl-1H-imidazole

Cat. No. B115319
CAS RN: 154385-48-5
M. Wt: 152.24 g/mol
InChI Key: FQGGMDHXCMSLQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diisopropyl-1H-imidazole (DIPI) is a heterocyclic organic compound with the chemical formula C9H14N2. It is a pale yellow liquid that is used in various scientific research applications. DIPI is a derivative of imidazole, which is an important organic compound that has many applications in the pharmaceutical industry.

Scientific Research Applications

1,4-Diisopropyl-1H-imidazole has many scientific research applications, including:
1. Catalysis: 1,4-Diisopropyl-1H-imidazole is used as a ligand in catalytic reactions. It can form complexes with metals such as palladium and copper, which can catalyze various reactions such as Suzuki-Miyaura cross-coupling reactions and Sonogashira coupling reactions.
2. Organic Synthesis: 1,4-Diisopropyl-1H-imidazole is used as a reagent in organic synthesis. It can be used to prepare various organic compounds such as imidazolium salts, which have applications in the synthesis of ionic liquids.
3. Material Science: 1,4-Diisopropyl-1H-imidazole is used as a precursor in the synthesis of various materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have applications in gas storage, catalysis, and drug delivery.

Mechanism of Action

The mechanism of action of 1,4-Diisopropyl-1H-imidazole is not well understood. However, it is believed to act as a nucleophile in catalytic reactions. It can form complexes with metals, which can then catalyze various reactions. The exact mechanism of action of 1,4-Diisopropyl-1H-imidazole in organic synthesis and material science is also not well understood.
Biochemical and Physiological Effects
1,4-Diisopropyl-1H-imidazole has no known biochemical or physiological effects. It is not used as a drug or medication and is not approved for human or animal use. Therefore, information related to drug usage and dosage and drug side effects is excluded from this paper.

Advantages and Limitations for Lab Experiments

1,4-Diisopropyl-1H-imidazole has several advantages for lab experiments, including:
1. High Yield: 1,4-Diisopropyl-1H-imidazole can be synthesized in high yield using simple and inexpensive reagents.
2. Stability: 1,4-Diisopropyl-1H-imidazole is stable under normal laboratory conditions and can be stored for long periods without decomposition.
3. Versatility: 1,4-Diisopropyl-1H-imidazole can be used in various scientific research applications, including catalysis, organic synthesis, and material science.
However, 1,4-Diisopropyl-1H-imidazole also has some limitations, including:
1. Toxicity: 1,4-Diisopropyl-1H-imidazole is toxic and can cause skin and eye irritation. It should be handled with care and proper safety precautions should be taken.
2. Limited Solubility: 1,4-Diisopropyl-1H-imidazole has limited solubility in water and some organic solvents. This can make it difficult to use in certain reactions.

Future Directions

There are several future directions for the research and development of 1,4-Diisopropyl-1H-imidazole, including:
1. Development of New Catalytic Reactions: 1,4-Diisopropyl-1H-imidazole can be used as a ligand in various catalytic reactions. Future research can focus on developing new catalytic reactions using 1,4-Diisopropyl-1H-imidazole as a ligand.
2. Synthesis of New Materials: 1,4-Diisopropyl-1H-imidazole can be used as a precursor in the synthesis of various materials such as MOFs and COFs. Future research can focus on synthesizing new materials using 1,4-Diisopropyl-1H-imidazole as a precursor.
3. Biological Applications: Although 1,4-Diisopropyl-1H-imidazole has no known biochemical or physiological effects, future research can focus on exploring its potential biological applications. This can include its use as a drug or medication for various diseases.
Conclusion
In conclusion, 1,4-Diisopropyl-1H-imidazole is a heterocyclic organic compound with various scientific research applications. It can be synthesized using simple and inexpensive reagents and is stable under normal laboratory conditions. 1,4-Diisopropyl-1H-imidazole has several advantages for lab experiments, including high yield and versatility. However, it also has some limitations, including toxicity and limited solubility. Future research can focus on developing new catalytic reactions, synthesizing new materials, and exploring its potential biological applications.

Synthesis Methods

1,4-Diisopropyl-1H-imidazole can be synthesized by the reaction of imidazole with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetone or dimethylformamide. The product is then purified by distillation or chromatography to obtain pure 1,4-Diisopropyl-1H-imidazole.

properties

CAS RN

154385-48-5

Product Name

1,4-Diisopropyl-1H-imidazole

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

1,4-di(propan-2-yl)imidazole

InChI

InChI=1S/C9H16N2/c1-7(2)9-5-11(6-10-9)8(3)4/h5-8H,1-4H3

InChI Key

FQGGMDHXCMSLQW-UHFFFAOYSA-N

SMILES

CC(C)C1=CN(C=N1)C(C)C

Canonical SMILES

CC(C)C1=CN(C=N1)C(C)C

synonyms

1H-Imidazole,1,4-bis(1-methylethyl)-(9CI)

Origin of Product

United States

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